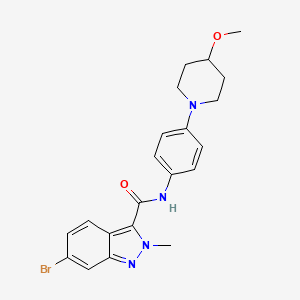

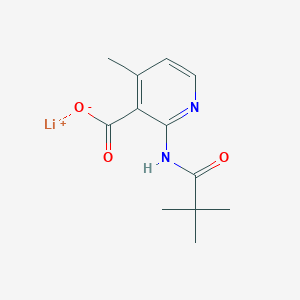

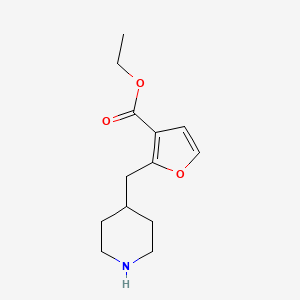

![molecular formula C16H15NO5S B2498275 N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide CAS No. 2034488-52-1](/img/structure/B2498275.png)

N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide compounds, including N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide, often involves aminohalogenation reactions or interactions between suitable benzenesulfonamide precursors and furan derivatives. These methods result in the formation of compounds with potential antitumor activities, as observed in studies of related sulfonamides (Owa et al., 2002; Zhang et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide, has been elucidated through techniques such as X-ray crystallography. These studies provide insights into the compound's conformation, crystal packing, and intermolecular interactions, which are crucial for understanding its biological activity (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including interaction with alkyl/aralkyl halides, leading to a series of derivatives with diverse biological activities. These reactions often involve modifications at the sulfonamide nitrogen or the aromatic system, resulting in compounds with potential as therapeutic agents (Abbasi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Structural and Molecular Characterization

Compounds with sulfonamide groups, such as "N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide," have been characterized to understand their crystal structure and interactions. Such studies reveal the molecule's stabilization mechanisms, which are crucial for designing drugs and materials with desired properties (K. Nirmala & D. Gowda, 1981).

Antitumor Applications

Sulfonamide derivatives, like those studied by T. Owa et al. (2002), have shown potential as antitumor agents. Their research into compounds including "N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide" and others has progressed to clinical trials due to their potent cell cycle inhibition properties, demonstrating the significant potential of sulfonamides in cancer treatment (T. Owa et al., 2002).

Photosensitizers for Photodynamic Therapy

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been researched for their high singlet oxygen quantum yield. These compounds are promising for applications in photodynamic therapy (PDT) for cancer treatment due to their excellent photophysical and photochemical properties (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Electrochemical and Spectroelectrochemical Properties

The synthesis and characterization of novel metallophthalocyanines with peripheral sulfonamide substitution have been explored for their electrochemical and spectroelectrochemical properties. These studies contribute to the development of materials for electronic, photonic, and sensing applications (H. Kantekin et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c1-20-13-3-2-4-15(9-13)23(18,19)17-10-14-5-6-16(22-14)12-7-8-21-11-12/h2-9,11,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNUEYQWLPSOLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)

![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)